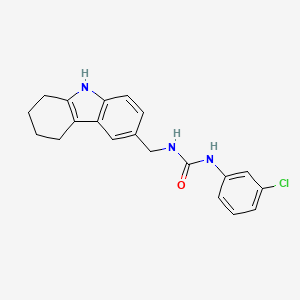![molecular formula C10H13NO2 B2726397 [2-(1,3-Dioxolan-2-yl)phenyl]methanamine CAS No. 2219379-58-3](/img/structure/B2726397.png)
[2-(1,3-Dioxolan-2-yl)phenyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[2-(1,3-Dioxolan-2-yl)phenyl]methanamine” is a chemical compound with the CAS Number: 2219379-58-3 . It has a molecular weight of 179.22 . The compound is stored at a temperature of 4°C and is in liquid form . The IUPAC name for this compound is (2-(1,3-dioxolan-2-yl)phenyl)methanamine .
Molecular Structure Analysis
The InChI code for “[2-(1,3-Dioxolan-2-yl)phenyl]methanamine” is 1S/C10H13NO2/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-4,10H,5-7,11H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“[2-(1,3-Dioxolan-2-yl)phenyl]methanamine” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, and solubility were not found in the available data.Wissenschaftliche Forschungsanwendungen
Cure Mechanisms in Epoxy Systems
The study by McCoy et al. (2016) delves into the cure mechanisms of diglycidyl ether of bisphenol A (DGEBA) epoxy with diethanolamine, highlighting a complex reaction process that might bear relevance to the study of "[2-(1,3-Dioxolan-2-yl)phenyl]methanamine" due to chemical similarities in reaction behaviors and applications in materials science. The findings elucidate the role of tertiary amine in the activation of the gelation reaction, essential for understanding the kinetics of epoxy systems and their potential applications in various industrial contexts, including coatings, adhesives, and composites McCoy et al., Polymer, 2016.
IDO1 Inhibition in Cancer Therapy
Löb et al. (2009) and Godin-Ethier et al. (2011) review the role of indoleamine-2,3-dioxygenase (IDO) in cancer, suggesting potential therapeutic applications of inhibitors in modulating immune response. Although not directly related to "[2-(1,3-Dioxolan-2-yl)phenyl]methanamine," these studies provide a foundation for exploring novel compounds that could serve as IDO1 inhibitors, offering insights into their potential in enhancing cancer immunotherapy Löb et al., Nature Reviews Cancer, 2009; Godin-Ethier et al., Clinical Cancer Research, 2011.
Metabolic Engineering for Alkaloid Production
Palazón et al. (2008) discuss the application of metabolic engineering in the production of scopolamine, a tropane alkaloid with significant medical applications. This research is pertinent to the study of "[2-(1,3-Dioxolan-2-yl)phenyl]methanamine" in illustrating the potential for genetic and biochemical strategies to enhance the biosynthesis of specific compounds for pharmaceutical applications Palazón et al., Molecules, 2008.
Environmental and Health Implications of Chemical Compounds
Liu and Mabury (2020) provide a comprehensive review of synthetic phenolic antioxidants, discussing their environmental occurrence, human exposure, and toxicity. While focused on a different class of compounds, this review underscores the importance of understanding the environmental and health impacts of chemical compounds, including "[2-(1,3-Dioxolan-2-yl)phenyl]methanamine," especially in the context of their widespread use and potential bioaccumulation Liu & Mabury, Environmental science & technology, 2020.
Safety and Hazards
Eigenschaften
IUPAC Name |
[2-(1,3-dioxolan-2-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-4,10H,5-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBJRROZZBOMAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=CC=C2CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1,3-Dioxolan-2-yl)phenyl]methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

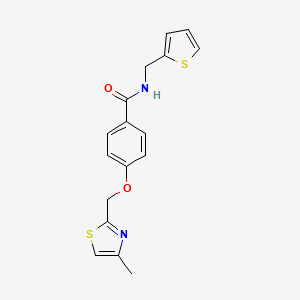
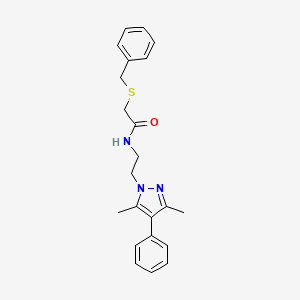
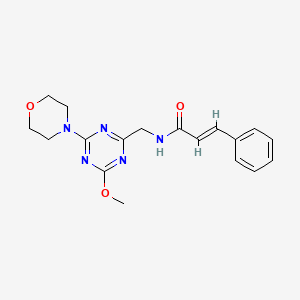
![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N,N-dimethylacetamide](/img/structure/B2726320.png)
![N-(2-methoxyethyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2726322.png)
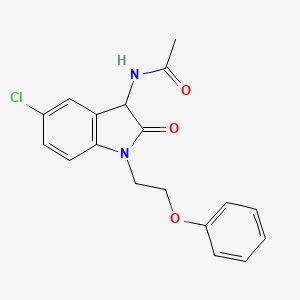
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)
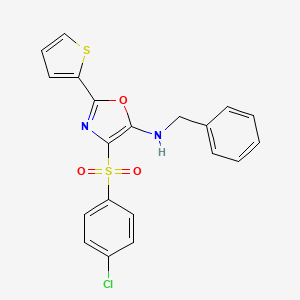
![Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide](/img/structure/B2726330.png)
![5-[1-(5-Chloro-2-fluorobenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2726332.png)

![2-({[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2726334.png)
